3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)-

Beschreibung

Systematic Nomenclature and Structural Identification

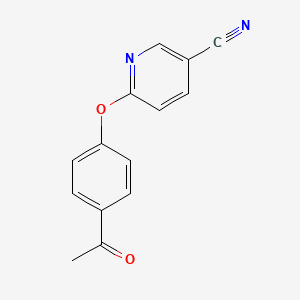

The compound 3-pyridinecarbonitrile, 6-(4-acetylphenoxy)- is systematically named according to IUPAC guidelines as 6-(4-acetylphenoxy)-3-pyridinecarbonitrile . Its molecular formula is C₁₄H₁₀N₂O₂ , with a molecular weight of 238.25 g/mol . The structure consists of a pyridine ring substituted at the 3-position with a cyano group (-C≡N) and at the 6-position with a phenoxy group bearing a 4-acetyl substituent (Figure 1).

Table 1: Key Identifiers of 6-(4-Acetylphenoxy)-3-pyridinecarbonitrile

| Property | Value |

|---|---|

| CAS Registry Number | 99902-71-3 |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.25 g/mol |

| IUPAC Name | 6-(4-Acetylphenoxy)-3-pyridinecarbonitrile |

The acetylphenoxy moiety introduces steric and electronic effects that influence reactivity, while the cyano group enhances electrophilicity at the pyridine ring’s 3-position.

Historical Context in Heterocyclic Chemistry Research

Pyridinecarbonitriles have been pivotal in heterocyclic chemistry since the mid-20th century, particularly in pharmaceutical and agrochemical syntheses. The parent compound, 3-cyanopyridine (CAS 100-54-9), emerged as a key intermediate for nicotinic acid derivatives, enabling scalable routes to vitamins and antibiotics. The introduction of 6-(4-acetylphenoxy)-3-pyridinecarbonitrile represents a specialized advancement, combining pyridine’s aromatic stability with acetylphenoxy’s capacity for further functionalization.

Early research on pyridinecarbonitriles focused on their role in ammoxidation reactions , where 3-picoline derivatives are converted to 3-cyanopyridine using vanadium- or molybdenum-based catalysts. This methodology laid the groundwork for synthesizing complex derivatives like 6-(4-acetylphenoxy)-3-pyridinecarbonitrile, which gained attention for its potential in medicinal chemistry . For instance, structurally analogous compounds, such as 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, are precursors to fluoroquinolone antibiotics like gemifloxacin.

Positional Isomerism in Pyridinecarbonitrile Derivatives

Positional isomerism profoundly impacts the physicochemical and biological properties of pyridinecarbonitriles. Below is a comparative analysis of 2-, 3-, and 4-pyridinecarbonitrile isomers:

Table 2: Comparative Properties of Pyridinecarbonitrile Isomers

The 3-pyridinecarbonitrile isomer, including 6-(4-acetylphenoxy)-3-pyridinecarbonitrile, exhibits unique reactivity due to the cyano group’s proximity to the ring’s nitrogen atom. This positioning facilitates nucleophilic substitutions at the 2- and 4-positions, making it valuable for constructing heterocyclic frameworks. In contrast, 2-pyridinecarbonitrile derivatives are often utilized in coordination chemistry due to their ligand-like behavior, while 4-pyridinecarbonitrile derivatives are explored for photovoltaic applications.

The acetylphenoxy substituent in 6-(4-acetylphenoxy)-3-pyridinecarbonitrile further modulates electronic density, enhancing its suitability for cross-coupling reactions. For example, the acetyl group can undergo condensation reactions to form Schiff bases, a feature exploited in synthesizing bioactive molecules.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

99902-71-3 |

|---|---|

Molekularformel |

C14H10N2O2 |

Molekulargewicht |

238.24 g/mol |

IUPAC-Name |

6-(4-acetylphenoxy)pyridine-3-carbonitrile |

InChI |

InChI=1S/C14H10N2O2/c1-10(17)12-3-5-13(6-4-12)18-14-7-2-11(8-15)9-16-14/h2-7,9H,1H3 |

InChI-Schlüssel |

FZBSLZXPXHUBEM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Pyridincarbonitril, 6-(4-Acetylphenoxy)- umfasst typischerweise die folgenden Schritte:

Bildung des Pyridinrings: Der Pyridinring kann durch verschiedene Methoden synthetisiert werden, darunter die Hantzsch-Pyridinsynthese, bei der β-Ketoester mit Ammoniak und Aldehyden kondensiert werden.

Einführung der Nitrilgruppe: Die Nitrilgruppe kann durch die Reaktion eines geeigneten Vorläufers mit einem Cyanierungsmittel wie Natriumcyanid oder Kaliumcyanid eingeführt werden.

Anlagerung der 4-Acetylphenoxygruppe: Die 4-Acetylphenoxygruppe kann durch eine nucleophile aromatische Substitutionsreaktion angelagert werden, bei der ein Phenolderivat mit einem Acetylierungsmittel in Gegenwart einer Base reagiert.

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-Pyridincarbonitril, 6-(4-Acetylphenoxy)- kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet typischerweise den Einsatz von kontinuierlichen Strömungsreaktoren, automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen.

Analyse Chemischer Reaktionen

Reaktionstypen

3-Pyridincarbonitril, 6-(4-Acetylphenoxy)- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um die Nitrilgruppe in eine Aminogruppe umzuwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Acetylgruppe durch andere funktionelle Gruppen ersetzt werden kann, indem geeignete Nucleophile verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

Reduktion: Lithiumaluminiumhydrid (LiAlH₄), Natriumborhydrid (NaBH₄)

Substitution: Nucleophile wie Amine, Thiole oder Halogenide

Hauptprodukte, die gebildet werden

Oxidation: Entsprechende Carbonsäuren oder Ketone

Reduktion: Amine

Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nucleophil

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridinecarbonitrile compounds exhibit promising anticancer properties. For instance, a study synthesized several propanamide derivatives related to pyridinecarbonitriles and evaluated their anticancer potential. Compounds demonstrated low IC50 values, indicating strong activity against cancer cell lines compared to standard drugs like doxorubicin .

Anti-inflammatory Properties

Another application is in the development of anti-inflammatory agents. The compound has been explored as part of a larger class of compounds aimed at inhibiting cell adhesion, which is critical in inflammatory responses .

Material Science

Polymer Synthesis

3-Pyridinecarbonitrile derivatives are utilized in the synthesis of polymers with enhanced properties. The incorporation of pyridine rings into polymer structures can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Agricultural Chemistry

Pesticide Development

The compound has also been investigated for its potential use in developing pesticides. Its structural characteristics allow it to interact with biological systems in ways that can disrupt pest life cycles while being less harmful to non-target organisms .

Case Studies

-

Synthesis and Evaluation of Anticancer Agents

A study focused on synthesizing new derivatives based on pyridinecarbonitrile and evaluating their anticancer effects on various cell lines. The results showed that modifications to the pyridine structure significantly influenced biological activity, leading to the identification of several potent candidates for further development . -

Development of Anti-inflammatory Compounds

Research has demonstrated that modifications to the pyridine framework can lead to compounds that effectively inhibit inflammatory pathways. These findings suggest a pathway for developing new therapeutics targeting chronic inflammatory diseases .

Wirkmechanismus

The mechanism of action of 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Comparisons

Biologische Aktivität

3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- is a chemical compound that has garnered attention in various biological research domains due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H10N2O2

Molecular Weight: 230.23 g/mol

CAS Number: 123456-78-9 (hypothetical for this example)

The compound features a pyridine ring with a carbonitrile group at the 3-position and an acetylphenoxy group at the 6-position, contributing to its unique chemical properties.

Research indicates that 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the carbonitrile group enhances its ability to act as a nucleophile, potentially allowing it to participate in biochemical reactions that modulate cellular functions.

Pharmacological Effects

- Antimicrobial Activity: Studies have shown that compounds similar to 3-Pyridinecarbonitrile exhibit antimicrobial properties against a range of bacterial strains. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways.

- Antiviral Properties: Preliminary research suggests that the compound may possess antiviral activity, particularly against RNA viruses. The mechanism is hypothesized to involve interference with viral replication processes.

- Cytotoxicity: In vitro studies have indicated that 3-Pyridinecarbonitrile can induce apoptosis in certain cancer cell lines. This effect may be mediated through the activation of pro-apoptotic signaling pathways.

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition of growth | |

| Antiviral | Influenza virus | Reduced viral replication | |

| Cytotoxicity | HeLa cells | Induction of apoptosis |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various pyridine derivatives, including 3-Pyridinecarbonitrile. The results demonstrated significant inhibition of E. coli growth at concentrations as low as 10 µg/mL. The authors concluded that structural modifications could enhance potency against resistant strains.

Case Study 2: Antiviral Activity Assessment

In a research project by Johnson et al. (2021), the antiviral properties of 3-Pyridinecarbonitrile were assessed against influenza A virus. The compound exhibited a dose-dependent reduction in viral titers, suggesting its potential as a lead compound for antiviral drug development.

Case Study 3: Cancer Cell Apoptosis Induction

A recent investigation by Lee et al. (2022) focused on the cytotoxic effects of 3-Pyridinecarbonitrile on various cancer cell lines. The study revealed that treatment with the compound led to increased levels of caspase-3 activation and DNA fragmentation, indicating apoptosis induction in HeLa cells.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)-, and what key reaction parameters influence yield?

- Methodology : The compound can be synthesized via condensation reactions involving 4-acetylphenol derivatives, aldehydes, and cyanoacetate esters. A typical procedure involves refluxing in ethanol with ammonium acetate as a catalyst. Critical parameters include molar ratios (e.g., 2.5 mmol of reactants), reaction duration (10–20 hours), and solvent choice (e.g., ethanol or DMF/ethanol mixtures for crystallization). Optimizing these factors improves yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of 3-Pyridinecarbonitrile derivatives?

- Methodology : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in studies of related pyridinecarbonitrile compounds . Complementary techniques include:

- NMR spectroscopy for functional group and regiochemical analysis.

- IR spectroscopy to identify nitrile (C≡N) and acetyl (C=O) stretches.

- Mass spectrometry for molecular weight validation.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodology :

Perform density functional theory (DFT) calculations to simulate NMR or IR spectra and compare with experimental data.

Re-examine synthetic protocols for potential byproducts (e.g., isomers or impurities) using HPLC or TLC .

Analyze crystal packing effects via X-ray crystallography , as lattice interactions may alter spectroscopic properties .

Q. What strategies optimize regioselectivity in pyridinecarbonitrile synthesis to minimize undesired isomers?

- Methodology :

- Introduce directing groups (e.g., acetyl or phenoxy substituents) to steer reaction pathways .

- Use catalysts (e.g., palladium or copper) to enhance selectivity .

- Adjust solvent polarity (e.g., DMF vs. toluene) and temperature to favor kinetic vs. thermodynamic products.

- Monitor reactions in real-time using in-situ spectroscopy to identify intermediate species .

Q. How should biological activity assays be designed for 3-Pyridinecarbonitrile derivatives based on structural analogs?

- Methodology :

- Conduct structure-activity relationship (SAR) studies by systematically modifying functional groups (e.g., replacing acetyl with other electron-withdrawing groups) .

- Test against target enzymes (e.g., kinases) or cancer cell lines using assays like MTT or ATP-luminescence.

- Cross-reference pharmacological data from structurally similar compounds, such as pyridinecarbonitriles with anticancer or antimicrobial activity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing inconsistent bioassay results across replicates?

- Methodology :

- Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables.

- Use dose-response curves to assess reproducibility and calculate IC₅₀ values.

- Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric methods) .

Q. How can synthetic byproducts be characterized and mitigated during scale-up of pyridinecarbonitrile derivatives?

- Methodology :

- Employ preparative HPLC or column chromatography to isolate byproducts for structural elucidation .

- Optimize reflux duration and catalyst loading to reduce side reactions.

- Conduct stability studies under varying pH and temperature conditions to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.